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molecular formula C7H6BrI B047834 2-Bromo-1-iodo-4-methylbenzene CAS No. 71838-16-9

2-Bromo-1-iodo-4-methylbenzene

Cat. No. B047834
M. Wt: 296.93 g/mol
InChI Key: PLAKKSAFIZVHJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07381736B2

Procedure details

A solution of (bromo-difluoro-methyl)-phosphonic acid diethyl ester (25.00 g, 93.6 mmol) in N,N-dimethylacetamide (50 mL) was added drop wise into a suspension of activated zinc (6.12 g, 93.6 mmol) under Argon. The reaction was initiated by heating and kept under 50° C. After the mixture was stirred for 3 h, copper (I) bromide (13.43 g, 93.6 mmol) was added and stirred for 1 h. A solution of 2-bromo-1-iodo-4-methyl-benzene (11.88 g, 40.0 mmol) in N,N-dimethylacetamide (25 mL) was added slowly to the reaction mixture. The resulting suspension was then stirred at room temp for 18 h. Water (100 mL) was added to the reaction mixture and the solution filtered through celite. The filtrate was diluted with EtOAc (250 mL) and organic layer was washed with H2O (50 mL), NaHCO3 (5%, 50 mL) and H2O (50 mL). The solvent was removed and the residue was purified by column chromatography on silica gel, eluting with hexanes/EtOAc (4:1) to provide a colorless oil (11.75 g, 82%): 1H NMR (300 MHz, CDCl3) δ 7.51 (d, 1H), 7.49 (s, 1H), 7.19 (d, 1H), 4.26 (m, 4H), 2.36 (s, 3H), 1.48 (s, 9H), 137 (m, 6 H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.88 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.12 g
Type
catalyst
Reaction Step Four
Name
copper (I) bromide
Quantity
13.43 g
Type
catalyst
Reaction Step Five
Name
Yield
82%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][P:4]([C:9](Br)([F:11])[F:10])(=[O:8])[O:5][CH2:6][CH3:7])[CH3:2].[Br:13][C:14]1[CH:19]=[C:18]([CH3:20])[CH:17]=[CH:16][C:15]=1I.O>CN(C)C(=O)C.[Zn].[Cu]Br>[CH2:1]([O:3][P:4]([C:9]([C:15]1[CH:16]=[CH:17][C:18]([CH3:20])=[CH:19][C:14]=1[Br:13])([F:11])[F:10])(=[O:8])[O:5][CH2:6][CH3:7])[CH3:2]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)OP(OCC)(=O)C(F)(F)Br
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
11.88 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C)I
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
6.12 g
Type
catalyst
Smiles
[Zn]
Step Five
Name
copper (I) bromide
Quantity
13.43 g
Type
catalyst
Smiles
[Cu]Br

Conditions

Stirring
Type
CUSTOM
Details
After the mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
CUSTOM
Type
CUSTOM
Details
kept under 50° C
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The resulting suspension was then stirred at room temp for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the solution filtered through celite
ADDITION
Type
ADDITION
Details
The filtrate was diluted with EtOAc (250 mL) and organic layer
WASH
Type
WASH
Details
was washed with H2O (50 mL), NaHCO3 (5%, 50 mL) and H2O (50 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with hexanes/EtOAc (4:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OP(OCC)(=O)C(F)(F)C1=C(C=C(C=C1)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 11.75 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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